Histamine, N-benzoyl-

Description

Properties

CAS No. |

29677-71-2 |

|---|---|

Molecular Formula |

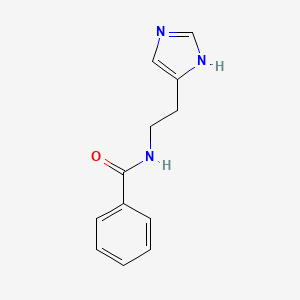

C12H13N3O |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

N-[2-(1H-imidazol-5-yl)ethyl]benzamide |

InChI |

InChI=1S/C12H13N3O/c16-12(10-4-2-1-3-5-10)14-7-6-11-8-13-9-15-11/h1-5,8-9H,6-7H2,(H,13,15)(H,14,16) |

InChI Key |

DAUCLDROLUGJDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC2=CN=CN2 |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of Histamine

The most straightforward approach to synthesize Histamine, N-benzoyl- is the acylation of histamine with benzoyl chloride or benzoyl anhydride under controlled conditions. This reaction typically involves:

- Dissolving histamine in a suitable solvent such as anhydrous pyridine or a basic aqueous medium to neutralize the generated hydrochloric acid.

- Adding benzoyl chloride dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- Stirring the mixture for several hours at room temperature to ensure complete acylation.

- Workup involves quenching with water, extraction, and purification by recrystallization or chromatography.

This method yields the N-benzoyl derivative by forming an amide bond between the primary amine of histamine and the benzoyl group.

Synthesis via Protected Histamine Derivatives

An alternative advanced method involves protecting the imidazole ring or other functional groups of histamine to prevent side reactions during benzoylation:

- Histamine is first converted into a protected intermediate, such as N-Boc-histamine or other N-protected forms.

- The protected amine is then reacted with benzoyl chloride or benzoyl anhydride under mild conditions.

- After benzoylation, the protecting group is removed under acidic or basic conditions to yield the target N-benzoyl histamine.

This approach improves selectivity and yield, especially when multiple reactive sites are present.

Coupling Using Benzoyl Hydrazides and Amino Acids

In related synthetic schemes, benzoyl hydrazides have been coupled with amino acid derivatives to form N-benzoyl hydrazide compounds, which are structurally related to N-benzoyl histamine derivatives:

- The reaction involves activation of benzoic acid derivatives and coupling with N-protected amino acids.

- This method is useful for generating libraries of benzoylated amino acid derivatives for drug discovery but can be adapted for histamine analogs.

Catalytic Decarboxylation Route (Histamine Dihydrochloride Synthesis)

Though primarily for histamine dihydrochloride, this method provides insight into advanced synthetic control:

- L-Histidine is decarboxylated non-enzymatically using catalysts such as benzoyl peroxide or 2-cyclohexen-1-one in refluxing solvents.

- The resulting histamine is converted into its hydrochloride salts by acid treatment.

- Purification involves crystallization and washing under inert atmosphere to obtain pharmaceutical-grade material.

This method emphasizes catalyst selection to minimize impurities and can be adapted for selective acylation steps.

Analytical Data and Reaction Conditions

| Method | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Direct Acylation | Histamine, benzoyl chloride, pyridine, 0–5 °C | Simple, moderate to good yield, requires careful control |

| Protected Histamine Coupling | N-Boc-histamine, benzoyl chloride, mild base | High selectivity, avoids side reactions |

| Benzoyl Hydrazide Coupling | Benzoic acid hydrazide, N-protected amino acids | Useful for analog synthesis, moderate complexity |

| Catalytic Decarboxylation | L-Histidine, benzoyl peroxide catalyst, reflux | High purity histamine precursor, pharmaceutical grade |

Research Discoveries and Perspectives

- Studies on histamine derivatives with benzoyl groups have shown altered biological activity, including selective activation or inhibition of histamine receptors and enzymes such as carbonic anhydrase isoforms.

- Modifications at the amino group, including benzoylation, can confer isoform selectivity and influence receptor binding affinity, as seen in histamine-related heterocyclic compounds.

- The choice of catalyst in decarboxylation and acylation steps critically affects the purity and yield of histamine derivatives, with electron-enriched ketones like benzoyl peroxide reducing impurities.

- Coupling reactions involving benzoyl hydrazides and amino acids provide a platform for synthesizing diverse N-benzoyl derivatives, useful in drug design and biochemical studies.

Chemical Reactions Analysis

Types of Reactions

Histamine, N-benzoyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Benzoyl derivatives with additional oxygen functionalities.

Reduction: Reduced forms of the benzoyl group.

Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

Histamine, N-benzoyl- has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Employed in studies of histamine receptors and their interactions with ligands.

Medicine: Investigated for its potential therapeutic effects in conditions involving histamine pathways, such as allergies and gastric disorders.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

Histamine, N-benzoyl- exerts its effects primarily through interactions with histamine receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses. The benzoyl group modifies the binding affinity and selectivity of the compound for different histamine receptor subtypes, influencing its pharmacological profile .

Comparison with Similar Compounds

The structural analogs of Histamine, N-benzoyl- include derivatives with varying substituents on the benzoyl group or modifications to the histamine backbone. Key compounds for comparison are listed below, with data derived from NMR analyses, synthetic pathways, and biological activity studies.

Structural and Spectroscopic Comparisons

Table 1: NMR Data (δH and δC) for Histamine Derivatives

Key Observations :

- The benzoyl group in N-Benzoylhistamine induces a downfield shift in δH (7.74 ppm) compared to methoxy- or cinnamoyl-substituted analogs, likely due to electron-withdrawing effects of the carbonyl group .

- Methoxy substituents in N-(2,3-Methoxybenzoyl)histamine reduce the carbonyl carbon’s δC (134.5 ppm vs. 138.8 ppm in N-Benzoylhistamine), reflecting altered electron density .

Q & A

Q. What are the established synthetic pathways for N-benzoyl-histamine, and what analytical techniques validate its purity and structure?

- Methodological Answer : N-Benzoyl-histamine derivatives are synthesized via regioselective azo-coupling reactions. For example, coupling aryl diazonium salts with N-acetylhistidine esters predominantly yields 2-substituted derivatives, followed by catalytic hydrogenolysis and acid hydrolysis to remove protective groups . Post-synthesis, structural validation requires:

Q. How can researchers quantify N-benzoyl-histamine in biological matrices like plasma or tissue homogenates?

- Methodological Answer : Use solid-phase extraction (SPE) to isolate the compound from biological samples, followed by LC-MS/MS with deuterated internal standards (e.g., d4-histamine) for calibration. Key parameters:

- Column : Reverse-phase C18 (2.1 × 50 mm, 1.7 µm particles).

- Ionization : Electrospray ionization (ESI) in positive mode.

- Limit of Detection (LOD) : Typically 0.1–1 ng/mL in plasma .

Advanced Research Questions

Q. How should researchers design experiments to assess N-benzoyl-histamine’s interaction with histidine decarboxylase (HDC)?

- Methodological Answer :

- Enzyme Kinetics : Use purified HDC (e.g., from fetal rat liver ) in vitro. Monitor histamine production via fluorometric assays (λex/λem = 360/450 nm) with L-histidine as substrate.

- Inhibition Studies : Co-incubate N-benzoyl-histamine with HDC and measure IC50 values. Compare to known inhibitors (e.g., α-fluoromethylhistidine, a suicide substrate ).

- Control : Include pyridoxal-5′-phosphate (cofactor) to ensure enzymatic activity .

Q. What strategies resolve discrepancies in reported biological activities of N-benzoyl-histamine across studies?

- Methodological Answer :

- Source Validation : Confirm compound purity (HPLC) and storage conditions (e.g., −80°C under nitrogen to prevent degradation).

- Assay Standardization : Use NIH-recommended guidelines for preclinical studies, including detailed reporting of buffer pH, temperature, and enzyme sources .

- Cross-Validation : Compare results across multiple models (e.g., mast cell-deficient W/Wv mice vs. wild-type ).

Q. How can researchers mitigate non-specific binding in immunohistochemical localization of HDC when studying N-benzoyl-histamine effects?

- Methodological Answer :

- Antibody Validation : Use monoclonal antibodies (e.g., anti-rat HDC ) pre-adsorbed with knockout tissue lysates.

- Blocking Agents : 5% normal goat serum + 1% BSA in PBS to reduce background.

- Controls : Include tissue sections from HDC-knockout models and secondary antibody-only slides .

Data Contradiction Analysis

Q. Why do studies report conflicting histamine levels after N-benzoyl-histamine administration in different tissues?

- Methodological Answer :

- Tissue-Specific HDC Isoforms : Rat gastric mucosa expresses multiple HDC isoforms with varying catalytic efficiencies .

- Sample Preparation : Differences in homogenization buffers (e.g., inclusion of protease inhibitors) may stabilize or degrade HDC.

- Quantitative Methods : Fluorometric assays may overestimate histamine vs. LC-MS/MS due to cross-reactivity with methylhistamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.